molecular formula C20H15Cl2NO3S B1403135 N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide CAS No. 1218931-99-7

N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide

Cat. No. B1403135
M. Wt: 420.3 g/mol
InChI Key: OWLQNUVUUQYUPR-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide is a chemical compound with the following properties:



  • Chemical Formula : C<sub>18</sub>H<sub>27</sub>NO<sub>2</sub>S

  • Molecular Weight : 289.421 g/mol

  • CAS Number : 549484-38-0



Molecular Structure Analysis

The molecular structure of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide consists of the following components:



  • A biphenyl core with two aromatic rings connected by a central carbon-carbon bond.

  • A sulfonamide group (SO<sub>2</sub>NH<sub>2</sub>) attached to one of the phenyl rings.

  • A 3-acetylphenyl group (C<sub>6</sub>H<sub>5</sub>C(O)CH<sub>3</sub>) attached to the other phenyl ring.

  • Two chlorine atoms (Cl) substituting at positions 2’ and 4’ on the biphenyl rings.



Chemical Reactions Analysis

The reactivity of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide likely involves the sulfonamide group and the acetylphenyl moiety. Potential reactions include hydrolysis, nucleophilic substitution, and condensation reactions. However, specific reaction pathways would require further investigation.



Physical And Chemical Properties Analysis


  • Solubility : Investigating the solubility of this compound in various solvents would be crucial for its practical use.

  • Melting Point : Determining the melting point provides insights into its stability and crystalline structure.

  • UV-Vis Absorption : Analyzing its UV-Vis absorption spectrum can reveal information about its electronic transitions.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.


Safety And Hazards

As with any chemical compound, safety precautions are crucial:



  • Toxicity : Investigate its toxicity profile, especially if it is intended for human use.

  • Handling : Follow proper handling procedures, including protective equipment and ventilation.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Research avenues for N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide include:



  • Biological Activity : Explore its potential as a drug candidate or bioactive agent.

  • Synthetic Modifications : Investigate derivatization strategies to enhance its properties.

  • Structural Elucidation : Further characterize its crystal structure and conformation.


Please note that the information provided here is based on available data, and further research is recommended for a more comprehensive understanding. 🌟


properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,4-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLQNUVUUQYUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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